N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
Description
N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative featuring a 4-fluorophenylsulfonyl-piperidine moiety linked via an ethyl chain to an oxalamide core, with a 4-methoxybenzyl group at the N2 position. The sulfonyl group may enhance target binding affinity or metabolic stability, as seen in antiviral and enzyme-modulating compounds , while the 4-methoxybenzyl group is common in flavoring agents and antimicrobial derivatives .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-32-20-9-5-17(6-10-20)16-26-23(29)22(28)25-14-13-19-4-2-3-15-27(19)33(30,31)21-11-7-18(24)8-12-21/h5-12,19H,2-4,13-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEZFQFIOFYITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C23H27F2N3O4S
- Molecular Weight : 479.54 g/mol
- Functional Groups : It contains a piperidine moiety, a sulfonyl group, and an oxalamide linkage, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrophobic Interactions : The fluorophenyl group interacts with hydrophobic pockets in proteins, which may enhance binding affinity to target receptors or enzymes.
- Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with amino acid residues, potentially modulating enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of the compound. It demonstrated moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These results suggest that the compound may serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound has also been tested for its ability to inhibit key enzymes involved in various physiological processes. Notably:
- Acetylcholinesterase (AChE) : It exhibited significant inhibitory activity, which is relevant for conditions like Alzheimer's disease.
- Urease : Strong inhibition was observed, indicating potential applications in treating urease-related disorders.
Neuroprotective Effects
In vitro studies have suggested that this compound may offer neuroprotective benefits. This is hypothesized to be due to its ability to modulate oxidative stress and inflammation in neuronal cells. Key findings include:
- Reduced lipid peroxidation levels in neuronal cultures treated with the compound.
- Enhanced expression of neuroprotective proteins such as heme oxygenase-1.
Case Studies and Research Applications
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neurological Disorders : Preliminary research indicates that it may be beneficial in models of neurodegenerative diseases due to its AChE inhibition and antioxidant properties.
- Cancer Research : The compound's ability to induce apoptosis in cancer cell lines has been investigated, showing promise as a chemotherapeutic agent.
- Inflammatory Conditions : Its anti-inflammatory properties are under exploration for treating conditions like arthritis and other inflammatory diseases.
Comparison with Similar Compounds
Structural Features and Substituent Effects
A comparative analysis of substituents and their pharmacological implications is summarized below:
Key Observations :
- 4-Methoxybenzyl Group : This substituent is shared with flavoring agents (S336) and antimicrobials (GMC-5) , indicating versatility in applications.
- Piperidine Moieties : The piperidine ring in the target compound is structurally analogous to HIV entry inhibitors (Compound 25) and contrasts with the 4-piperidinyl group in fentanyl analogs (W-15/W-18) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
